molecular formula C10H14BrN B1381443 1-(2-Bromo-4-methylphenyl)-propylamine CAS No. 1273613-63-0

1-(2-Bromo-4-methylphenyl)-propylamine

Cat. No.: B1381443
CAS No.: 1273613-63-0
M. Wt: 228.13 g/mol
InChI Key: NTMLTRVDCOXWRI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-propylamine is an organic compound characterized by a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methylphenyl)-propylamine typically involves the bromination of 4-methylpropiophenone followed by amination. The bromination process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromo-4-methylpropiophenone is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions with a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methylphenyl)-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products:

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-propylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-propylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the propylamine chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-4-methylphenyl)-propylamine is unique due to the presence of both the bromine atom and the propylamine chain, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLTRVDCOXWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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